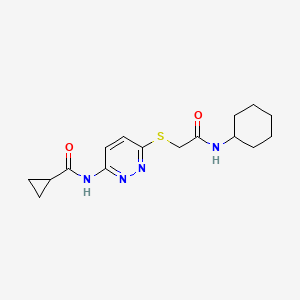
N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H22N4O2S and its molecular weight is 334.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound, also known as N-(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide, is primarily targeted against Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound interacts with its target by inhibiting the growth of Mycobacterium tuberculosis H37Ra .
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis H37Ra, leading to the inhibition of its growth .
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This indicates that the compound is effective in inhibiting the growth of the bacterium at these concentrations .
Biologische Aktivität
N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H26N6O2S
- Molecular Weight : 438.55 g/mol
- CAS Number : 872994-16-6
- Structure : The compound features a pyridazine ring, a cyclopropane moiety, and a cyclohexylamino group, which contribute to its biological activity.
This compound operates through various biochemical pathways:
- Enzyme Interaction : The compound has been shown to interact with specific enzymes involved in metabolic pathways, influencing cellular responses to stress.
- Receptor Binding : It binds to various receptors, potentially modulating signaling pathways related to inflammation and cell survival.
- Cellular Effects : The compound may induce protective effects against endoplasmic reticulum (ER) stress, which is critical in conditions like diabetes.
Antidiabetic Properties
Research indicates that derivatives of the compound exhibit protective effects on pancreatic β-cells against ER stress-induced apoptosis. Key findings include:
- Potency : A related compound demonstrated an EC50 value of 0.1 μM for β-cell protection under ER stress conditions, suggesting high potency in preventing cell death due to stressors such as tunicamycin (Tm) .
- Mechanism : The protective mechanism involves the inhibition of apoptotic markers such as cleaved caspase-3 and PARP, indicating a significant reduction in apoptosis rates when treated with the compound .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells. This activity is crucial for maintaining cellular integrity and function.
Case Studies
-
Study on β-cell Protection :
- Researchers synthesized various analogs based on the core structure of this compound.
- Results showed that certain modifications enhanced β-cell viability significantly compared to controls under ER stress conditions.
-
In Vivo Studies :
- Animal models treated with the compound showed improved glucose tolerance and reduced markers of inflammation, supporting its potential as a therapeutic agent for diabetes management.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H26N6O2S |
| Molecular Weight | 438.55 g/mol |
| CAS Number | 872994-16-6 |
| EC50 (β-cell protection) | 0.1 μM |
| Biological Activity | Effect |
|---|---|
| β-cell Protection | Significant reduction in apoptosis under ER stress |
| Antioxidant Activity | Potential mitigation of oxidative stress |
Eigenschaften
IUPAC Name |
N-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c21-14(17-12-4-2-1-3-5-12)10-23-15-9-8-13(19-20-15)18-16(22)11-6-7-11/h8-9,11-12H,1-7,10H2,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHMLOZJIIAIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














